molecular formula C10H16N4O B1488389 [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol CAS No. 1601787-02-3

[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Cat. No.: B1488389
CAS No.: 1601787-02-3
M. Wt: 208.26 g/mol
InChI Key: RBQWGPHDBQTPFM-UHFFFAOYSA-N
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Description

[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a pyridazinyl group and a methanol moiety, making it a versatile intermediate for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol typically involves the following steps:

  • Formation of Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction of a suitable di-amine precursor.

  • Introduction of Pyridazinyl Group: : The pyridazinyl group can be introduced via a nucleophilic substitution reaction, where a pyridazinyl halide reacts with the piperidine ring.

  • Attachment of Methanol Moiety: : The methanol group can be introduced through a reductive amination reaction involving an aldehyde or ketone precursor and an amine source.

Industrial Production Methods

In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: : Reduction reactions can reduce any functional groups present in the compound.

  • Substitution: : Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives such as ketones or aldehydes.

  • Reduction: : Formation of reduced derivatives such as amines or alcohols.

  • Substitution: : Formation of substituted derivatives with different nucleophiles.

Scientific Research Applications

[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol: has several scientific research applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : It can be used in the study of biological systems and pathways.

  • Industry: : It can be used in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol: can be compared with other similar compounds such as [1-(Pyridin-3-yl)piperidin-4-yl)methanol and {1-[(4-aminophenyl)methyl]piperidin-4-yl}methanol . While these compounds share structural similarities, This compound

List of Similar Compounds

  • [1-(Pyridin-3-yl)piperidin-4-yl)methanol

  • {1-[(4-aminophenyl)methyl]piperidin-4-yl}methanol

Properties

IUPAC Name

[1-(6-aminopyridazin-3-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-9-1-2-10(13-12-9)14-5-3-8(7-15)4-6-14/h1-2,8,15H,3-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQWGPHDBQTPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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